molecular formula C10H7N3O2S B2867973 Glycine, N-(2-cyano-6-benzothiazolyl)- CAS No. 1060699-37-7

Glycine, N-(2-cyano-6-benzothiazolyl)-

Cat. No.: B2867973
CAS No.: 1060699-37-7
M. Wt: 233.25
InChI Key: PYEKYSSNAOGWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(2-cyano-6-benzothiazolyl)- is a chemical compound with the molecular formula C10H7N3O2S . It is primarily used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of Glycine, N-(2-cyano-6-benzothiazolyl)- or similar compounds often involves the condensation reaction between d-cysteine and 2-cyanobenzothiazole (CBT), which can proceed rapidly under physiological pH conditions in water . This reaction has been used in the synthesis of d-luciferin , a substrate for bioluminescent imaging .


Molecular Structure Analysis

The molecular structure of Glycine, N-(2-cyano-6-benzothiazolyl)- is C10H7N3O2S . The most stable conformation of similar compounds like 2-cyano-6-methoxybenzothiazole has been delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .


Physical and Chemical Properties Analysis

Glycine, N-(2-cyano-6-benzothiazolyl)- is a laboratory chemical with a molecular weight of 233.25 . The physical and chemical properties of the compound are not explicitly mentioned in the search results.

Scientific Research Applications

Identification and Modulation of Glycine Receptors

Glycine receptors (GlyR) play a crucial role in inhibitory neurotransmission in the spinal cord and brainstem. Research has identified novel peptides that specifically modulate GlyR function, enhancing GlyR currents at low micromolar concentrations without affecting closely related receptors. This discovery aids in the experimental characterization of the receptor and the development of related therapeutics (Tipps et al., 2010).

Glycine in Plant Stress Resistance

Glycine betaine (GB) and proline accumulation in plants respond to environmental stresses such as drought and salinity. These compounds maintain enzyme and membrane integrity and mediate osmotic adjustment. Research has shown that exogenous application of GB or proline can significantly increase growth and crop yield under stress conditions, suggesting a promising approach to enhance plant stress tolerance (Ashraf & Foolad, 2007).

Glycine in Metabolic Disorders

Glycine has been observed to have lower circulating levels in metabolic disorders associated with obesity and type 2 diabetes. Clinical studies suggest beneficial effects of glycine supplementation, emphasizing the importance of diet, gut microbiota, and liver metabolism in determining glycine availability in obesity and associated metabolic disorders (Alves et al., 2019).

Glycine as a Neurotransmitter Analysis Tool

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been characterized as a fluorogenic labeling reagent for analyzing amino acid neurotransmitters, including glycine, in vivo. This development enables high-speed, efficient assays for neurotransmitter analysis, facilitating the study of neurological conditions and the function of neurotransmitters in the brain (Klinker & Bowser, 2007).

Glycine in Antioxidant Defense and Health

Glycine plays a critical role in antioxidant defense, nutrient metabolism, and the regulation of cellular events. It is vital for the synthesis of glutathione, a major antioxidant in cells, suggesting that adequate protein nutrition and specific amino acid precursors are essential for maintaining optimal glycine levels and supporting overall health (Wu et al., 2004).

Properties

IUPAC Name

2-[(2-cyano-1,3-benzothiazol-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-4-9-13-7-2-1-6(3-8(7)16-9)12-5-10(14)15/h1-3,12H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEKYSSNAOGWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NCC(=O)O)SC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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